(2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL
Description
Structure
3D Structure
Properties
CAS No. |
933786-63-1 |
|---|---|
Molecular Formula |
C8H9ClFNO |
Molecular Weight |
189.61 g/mol |
IUPAC Name |
(2R)-2-amino-2-(3-chloro-4-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H9ClFNO/c9-6-3-5(8(11)4-12)1-2-7(6)10/h1-3,8,12H,4,11H2/t8-/m0/s1 |
InChI Key |
CYZCJADBZVABTN-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CO)N)Cl)F |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)N)Cl)F |
Origin of Product |
United States |
Preparation Methods
Asymmetric Reductive Amination
Methodology
Asymmetric reductive amination of 3-chloro-4-fluorophenylglyoxal derivatives is a primary route. A ketone precursor undergoes condensation with ammonia or protected amines, followed by stereoselective reduction.
Example Protocol:
- Substrate Preparation : 3-Chloro-4-fluorophenylglyoxal is synthesized via Friedel-Crafts acylation of 3-chloro-4-fluorobenzene.
- Reductive Amination : The ketone reacts with benzylamine in the presence of a chiral Ru-(R)-BINAP catalyst under hydrogen pressure (20–50 bar).
- Deprotection : Benzyl groups are removed via hydrogenolysis using Pd/C.
Performance Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 70–85% | |
| Enantiomeric Excess | 92–98% ee | |
| Catalyst Loading | 0.5–1.0 mol% |
Advantages : High stereoselectivity; amenable to industrial scale.
Limitations : Requires expensive chiral ligands and high-pressure hydrogenation equipment.
Chiral Resolution of Racemates
Methodology
Racemic 2-amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol is resolved using chiral acids or enzymes.
Diastereomeric Salt Formation:
- Racemate Synthesis : Prepared via non-stereoselective Strecker synthesis or nitroalkene reduction.
- Resolution : Treated with (+)-di-p-toluoyltartaric acid (DPTTA) in ethanol, yielding the (2R)-enantiomer as a crystalline salt.
Enzymatic Resolution:
- Lipase-Catalyzed Acetylation : Pseudomonas fluorescens lipase selectively acetylates the (2S)-enantiomer, leaving the (2R)-isomer unreacted.
Performance Data:
| Parameter | Diastereomeric Salt | Enzymatic |
|---|---|---|
| Yield | 40–50% | 30–40% |
| ee | >99% | 95–98% |
| Throughput | Moderate | Low |
Advantages : Cost-effective for small batches.
Limitations : Low overall yield due to 50% maximum theoretical recovery.
Enzymatic Transamination
Methodology
Ketoreductases (KREDs) convert prochiral ketones to chiral alcohols.
Protocol:
- Substrate : 2-Oxo-2-(3-chloro-4-fluorophenyl)ethyl acetate.
- Enzyme : KRED from Lactobacillus kefir (commercially available).
- Cofactor Recycling : Glucose dehydrogenase (GDH) regenerates NADPH.
Performance Data:
| Parameter | Value | Source |
|---|---|---|
| Conversion | >99% | |
| ee | >99% | |
| Space-Time Yield | 15 g/L/day |
Advantages : High selectivity; aqueous, eco-friendly conditions.
Limitations : Requires optimized enzyme immobilization for reuse.
Chiral Pool Synthesis
Methodology
Leverage naturally occurring chiral starting materials (e.g., amino acids) to install stereochemistry.
Example:
- Starting Material : D-Serine is converted to a protected aldehyde via periodate cleavage.
- Grignard Addition : 3-Chloro-4-fluorophenylmagnesium bromide adds to the aldehyde, forming the desired stereochemistry.
- Deprotection : Acidic hydrolysis releases the amino alcohol.
Performance Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 55–65% | |
| ee | 99% |
Advantages : High ee without catalysts.
Limitations : Multi-step synthesis; cost of chiral starting materials.
Comparison of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost |
|---|---|---|---|---|
| Asymmetric Reductive Amination | 70–85 | 92–98 | High | High |
| Chiral Resolution | 40–50 | >99 | Moderate | Low |
| Enzymatic Transamination | >99 | >99 | Moderate | Medium |
| Chiral Pool Synthesis | 55–65 | 99 | Low | High |
Industrial-Scale Optimization
Key Considerations:
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the amino group, forming a simpler hydrocarbon structure.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of hydrocarbons
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as a pharmacological agent due to its ability to interact with biological targets. Its structure suggests that it may act as an inhibitor or modulator in various biochemical pathways.
Case Study: MDM2 Inhibitors
Research has explored the use of similar compounds in the development of MDM2 inhibitors, which are crucial in cancer therapy. For instance, compounds with structural similarities to (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL have shown promise in inhibiting MDM2, a protein that regulates the p53 tumor suppressor pathway, leading to potential cancer treatments .
Synthetic Intermediate
This compound serves as an important intermediate in the synthesis of other pharmaceutical agents. Its functional groups allow for further chemical modifications, making it versatile in synthetic organic chemistry.
Example of Synthesis Pathways
Researchers utilize this compound to synthesize derivatives that exhibit enhanced biological activity or improved pharmacokinetic properties.
Biochemical Research
The compound has been used in studies examining its interaction with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This research is crucial for understanding mental health disorders and developing new therapeutic strategies.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow the compound to form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity and leading to various biological effects. The substituted phenyl ring enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
rel-(2R)-2-Amino-2-(3-bromo-5-methylphenyl)ethan-1-ol hydrochloride
- Substituents : 3-bromo, 5-methylphenyl.
- Stereochemistry: Racemic mixture (rel- denotes relative configuration).
- Formula: C₉H₁₂BrClNO (hydrochloride salt).
- Molar Mass : 286.99 g/mol.
- Key Features: Bromine’s larger atomic radius and polarizability compared to chlorine may enhance hydrophobic interactions in biological systems.
(S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol
- Substituents : 4-chloro, 2,5-difluorophenyl.
- Stereochemistry : S-configuration.
- Formula: C₈H₇ClF₂NO.
- Molar Mass : 206.45 g/mol.
- Key Features : Additional fluorine atoms at positions 2 and 5 increase electronegativity and lipophilicity. The S-configuration may result in divergent binding affinities compared to the R-enantiomer, underscoring the importance of stereochemistry in drug design.
(R)-2-Amino-2-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)ethan-1-ol
- Substituents : 2,2-difluorobenzo[d][1,3]dioxole.
- Stereochemistry : R-configuration.
- Formula: C₉H₉F₂NO₃.
- Molar Mass : 241.17 g/mol.
- Key Features : The benzo[d][1,3]dioxole ring introduces rigidity and oxygen atoms, enhancing water solubility. Difluoro substitution may improve metabolic stability by resisting cytochrome P450-mediated oxidation.
(S)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol
(2R)-2-Amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride
- Substituents : 4-fluoro, 3-trifluoromethylphenyl.
- Stereochemistry : R-configuration.
- Formula: C₉H₁₀ClF₄NO (hydrochloride salt).
- Molar Mass : 259.63 g/mol.
- Key Features : The hydrochloride salt improves aqueous solubility, facilitating formulation. The 3-CF₃ group’s steric and electronic effects could modulate receptor binding kinetics.
Comparative Data Table
| Compound Name | Substituents (Position) | Stereochemistry | Formula | Molar Mass (g/mol) | Salt Form | Key Features |
|---|---|---|---|---|---|---|
| This compound | 3-Cl, 4-F | R | C₈H₉ClFNO | 189.45 | Free base | Balanced lipophilicity, chiral center |
| rel-(2R)-2-Amino-2-(3-bromo-5-methylphenyl)ethan-1-ol hydrochloride | 3-Br, 5-CH₃ | Racemic | C₉H₁₂BrClNO | 286.99 | Hydrochloride | Enhanced hydrophobicity, steric bulk |
| (S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-OL | 4-Cl, 2,5-diF | S | C₈H₇ClF₂NO | 206.45 | Free base | High electronegativity, enantiomeric |
| (R)-2-Amino-2-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)ethan-1-OL | 2,2-diF-benzo[d][1,3]dioxole | R | C₉H₉F₂NO₃ | 241.17 | Free base | Rigid structure, improved solubility |
| (S)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethan-1-OL | 3-F, 4-CF₃ | S | C₉H₉F₄NO | 223.17 | Free base | High lipophilicity, metabolic stability |
| (2R)-2-Amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride | 4-F, 3-CF₃ | R | C₉H₁₀ClF₄NO | 259.63 | Hydrochloride | Enhanced solubility, chiral salt |
Implications of Structural Variations
Halogen Effects :
- Chlorine and bromine enhance lipophilicity and influence binding via halogen bonding. Bromine’s larger size may improve target engagement but reduce metabolic stability.
- Fluorine’s electronegativity and small size optimize electronic effects and resistance to oxidation.
Stereochemistry :
- R-configuration in the target compound may offer superior compatibility with chiral enzymes or receptors compared to S-enantiomers (e.g., and ).
Salt Forms :
Substituent Positioning :
- Electron-withdrawing groups (e.g., -CF₃ in –6) enhance stability and affinity but may reduce solubility.
Biological Activity
(2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL, also known by its CAS number 933786-63-1, is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.
- Molecular Formula : C8H9ClFNO
- Molecular Weight : 189.61 g/mol
- Structure : The compound features a chiral center at the second carbon, contributing to its biological activity.
Research indicates that this compound exhibits several mechanisms of action, particularly in antimicrobial and anti-inflammatory contexts.
Antimicrobial Activity
A study highlighted the compound's potent antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of conventional antibiotics, suggesting a promising alternative for treating resistant infections .
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 40 |
| Candida albicans | 30 |
Anti-inflammatory Activity
The compound has also been identified as an effective inhibitor of myeloperoxidase (MPO), an enzyme involved in inflammation. It demonstrated an IC50 value of 0.26 ± 0.04 µmol/L, indicating strong potential for anti-inflammatory therapies .
Case Studies
- Antibacterial Efficacy : In a controlled study involving various bacterial strains, this compound exhibited significant inhibition zones compared to standard antibiotics. The study concluded that the compound could serve as a lead for developing new antibacterial agents.
- Neuroprotective Effects : Preliminary research suggests potential neuroprotective properties, with studies indicating that the compound may mitigate oxidative stress in neuronal cells. This could have implications for treating neurodegenerative diseases .
Research Findings
Recent investigations into the compound's pharmacodynamics and pharmacokinetics revealed:
- Absorption : High bioavailability due to favorable lipophilicity.
- Distribution : Rapid distribution across biological membranes.
- Metabolism : Primarily hepatic metabolism with significant first-pass effects.
These findings suggest that this compound could be developed into a viable therapeutic agent with multiple applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
